molecular formula C14H12FNO B2941270 N-(4-fluoro-2-methylphenyl)benzamide CAS No. 401-25-2

N-(4-fluoro-2-methylphenyl)benzamide

Cat. No.: B2941270
CAS No.: 401-25-2
M. Wt: 229.254
InChI Key: WLIIHTAATITOQE-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)benzamide typically involves the reaction of 4-fluoro-2-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-fluoro-2-methylaniline+benzoyl chlorideThis compound+HCl\text{4-fluoro-2-methylaniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-fluoro-2-methylaniline+benzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)benzamide: Similar structure but lacks the fluorine atom.

    N-(4-fluoro-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-fluoro-2-methylphenyl)benzenesulfonamide: Similar structure but with a sulfonamide group.

Uniqueness

N-(4-fluoro-2-methylphenyl)benzamide is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIIHTAATITOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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